tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl ethylamine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Ethylamine Moiety: This step involves the reaction of the azetidine intermediate with 2-(2-bromophenyl)ethylamine under suitable conditions.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl ethylamine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The azetidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is unique due to the presence of the bromophenyl ethylamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives and makes it a valuable compound for various research applications.
Biological Activity
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , an azetidine ring , and a bromophenyl ethyl amino substituent . Its molecular formula is C16H23BrN2O2 with a molecular weight of approximately 355.276 g/mol. The presence of the bromophenyl group is particularly significant as it may influence the compound's biological interactions and reactivity profiles.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Bromophenyl Ethylamine Moiety : The azetidine intermediate reacts with 2-(2-bromophenyl)ethylamine.
- Protection of the Carboxyl Group : The carboxyl group is protected using tert-butyl esterification to yield the final product.
These synthetic routes reflect standard practices in organic chemistry tailored to produce complex nitrogen-containing heterocycles .
The biological activity of this compound can be attributed to its interactions with various biological targets. The bromophenyl moiety may facilitate interactions such as hydrogen bonding and π-π stacking, while the azetidine ring can engage in nucleophilic and electrophilic interactions. These mechanisms suggest that the compound could modulate multiple biological pathways, potentially influencing cell signaling and proliferation .
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related azetidine derivatives have shown activity against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, suggesting potential applications in cancer therapy .
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Study | Cell Line Tested | IC50 Value (μM) | Remarks |
---|---|---|---|
Study A | U937 | 16.23 | Higher activity compared to etoposide (17.94 μM). |
Study B | MCF-7 | 0.3 - 0.45 | Potent antiproliferative activity observed. |
Study C | A549 | Varies | Compounds showed significant cytotoxicity with low toxicity profiles. |
These findings highlight the compound's potential as a scaffold for developing new anticancer agents .
Case Studies
Case Study 1: Anticancer Potential
A recent investigation into azetidine derivatives demonstrated that compounds with similar structural features to this compound exhibited promising anticancer properties, particularly through inhibition of cell growth in vitro.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that certain azetidine derivatives can inhibit tumor growth effectively, suggesting that this compound may also possess similar capabilities, warranting further research into its therapeutic applications .
Properties
CAS No. |
887579-80-8 |
---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[2-(2-bromophenyl)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-9-8-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
XSWSLUZCGGFFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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